molecular formula C10H6F2N2O B6247220 1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1134705-53-5

1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B6247220
CAS No.: 1134705-53-5
M. Wt: 208.16 g/mol
InChI Key: KHJNQQRBDAAYEF-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound characterized by the presence of a pyrazole ring substituted with a 2,4-difluorophenyl group and an aldehyde functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form the pyrazole ring.

    Introduction of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group can be introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a suitable boronic acid derivative and a halogenated pyrazole intermediate.

    Formylation: The aldehyde group can be introduced at the 4-position of the pyrazole ring through a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(2,4-difluorophenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Difluorophenyl)-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored as a building block for the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and specificity to molecular targets, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

    1-(3,4-Difluorophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with different fluorine substitution pattern, affecting its chemical reactivity and biological activity.

    1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: Contains an additional phenyl group, which can influence its physical and chemical properties.

Uniqueness: 1-(2,4-Difluorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which can confer distinct electronic and steric properties. This uniqueness can be leveraged in the design of molecules with tailored properties for specific applications in research and industry.

Properties

CAS No.

1134705-53-5

Molecular Formula

C10H6F2N2O

Molecular Weight

208.16 g/mol

IUPAC Name

1-(2,4-difluorophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C10H6F2N2O/c11-8-1-2-10(9(12)3-8)14-5-7(6-15)4-13-14/h1-6H

InChI Key

KHJNQQRBDAAYEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C=C(C=N2)C=O

Purity

95

Origin of Product

United States

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